3-(1H-Purin-2-yl)prop-1-en-1-amine
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Overview
Description
3-(1H-Purin-2-yl)prop-1-en-1-amine is an organic compound that features a purine moiety attached to a prop-1-en-1-amine chain Purine is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Purin-2-yl)prop-1-en-1-amine can be achieved through several methods:
Starting from Purine: One common method involves the alkylation of purine with a suitable alkylating agent such as allyl bromide in the presence of a base like potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide at elevated temperatures.
Using a Precursor: Another approach involves the use of a precursor such as 2-chloropurine, which undergoes a nucleophilic substitution reaction with allylamine under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Purin-2-yl)prop-1-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
3-(1H-Purin-2-yl)prop-1-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of nucleic acid analogs.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 3-(1H-Purin-2-yl)prop-1-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
2-Aminopurine: A synthetic analog of adenine used in molecular biology research.
Uniqueness
3-(1H-Purin-2-yl)prop-1-en-1-amine is unique due to its specific structural features, which combine the purine moiety with a prop-1-en-1-amine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9N5 |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
(E)-3-(7H-purin-2-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C8H9N5/c9-3-1-2-7-10-4-6-8(13-7)12-5-11-6/h1,3-5H,2,9H2,(H,10,11,12,13)/b3-1+ |
InChI Key |
GACAIQRKOQDMMU-HNQUOIGGSA-N |
Isomeric SMILES |
C1=C2C(=NC(=N1)C/C=C/N)N=CN2 |
Canonical SMILES |
C1=C2C(=NC(=N1)CC=CN)N=CN2 |
Origin of Product |
United States |
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